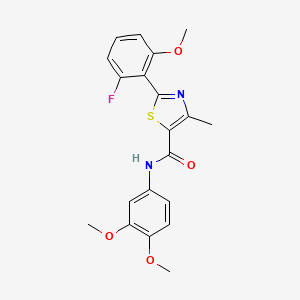

N-(3,4-dimethoxyphenyl)-2-(2-fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide

Description

This compound is a thiazole carboxamide derivative featuring:

- A 3,4-dimethoxyphenyl group attached via the amide nitrogen.

- A 2-fluoro-6-methoxyphenyl substituent at position 2 of the thiazole core.

- A methyl group at position 4 of the thiazole ring.

Properties

Molecular Formula |

C20H19FN2O4S |

|---|---|

Molecular Weight |

402.4 g/mol |

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2-(2-fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C20H19FN2O4S/c1-11-18(19(24)23-12-8-9-14(25-2)16(10-12)27-4)28-20(22-11)17-13(21)6-5-7-15(17)26-3/h5-10H,1-4H3,(H,23,24) |

InChI Key |

PDEKISZCMCSLOZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)C2=C(C=CC=C2F)OC)C(=O)NC3=CC(=C(C=C3)OC)OC |

Origin of Product |

United States |

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch reaction, involving condensation of a thioamide with an α-halo ketone, is a classical approach for thiazole formation. For the target compound, this method requires:

-

Thioamide precursor : Synthesized from 3,4-dimethoxyaniline and carbon disulfide under basic conditions.

-

α-Bromo ketone : 2-(2-Fluoro-6-methoxyphenyl)-4-methyl-3-oxobutanoyl bromide, prepared via Friedel-Crafts acylation of 2-fluoro-6-methoxybenzene with methyl vinyl ketone followed by bromination.

Reaction Conditions :

Example Protocol :

Iodine-Mediated Cyclization

A patent by DE602004011394T2 describes iodine-assisted cyclization of dihydrothiazoles to aromatic thiazoles. This method is advantageous for introducing electron-withdrawing groups like fluorine.

Steps :

-

Synthesize dihydrothiazole intermediate via reaction of 3,4-dimethoxyphenylthioamide with 2-fluoro-6-methoxybenzaldehyde in DMF at 80°C.

-

Add iodine (2.0 equiv) to the reaction mixture at 0°C to induce aromatization.

Key Data :

-

Solvent : Tetrahydrofuran (THF).

-

Temperature : 0°C during iodine addition.

Introduction of the 4-Methyl Group

Alkylation of Thiazole Intermediates

Post-cyclization alkylation using methyl iodide or dimethyl sulfate can introduce the 4-methyl group. However, regioselectivity challenges necessitate the use of pre-substituted α-halo ketones during thiazole formation.

Optimized Protocol :

-

Use 4-methyl-2-bromoacetyl-2-fluoro-6-methoxybenzene as the α-halo ketone in the Hantzsch reaction to directly incorporate the methyl group.

Carboxamide Formation at Position 5

Hydrolysis and Coupling

A two-step process involving hydrolysis of a thiazole-5-carboxylate ester to the carboxylic acid, followed by amide coupling with 3,4-dimethoxyaniline, is effective.

Step 1: Ester Hydrolysis

-

React ethyl 2-(2-fluoro-6-methoxyphenyl)-4-methylthiazole-5-carboxylate (1.0 equiv) with NaOH (2.0 equiv) in ethanol-water (3:1) at reflux for 4 hours.

Step 2: Amide Coupling

One-Pot Carboxamide Synthesis

Arkivoc’s method for 4-hydroxythiazole-5-carboxamides can be adapted by replacing monobromomalonamide with N-(3,4-dimethoxyphenyl)malonamide.

Conditions :

-

Solvent: Absolute ethanol.

-

Reagent: Pyridine (4.0 equiv).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Additives

-

Iodine : Enhances aromatization in dihydrothiazole-to-thiazole conversion (2.0 equiv, 0°C).

-

DMAP (Dimethylaminopyridine) : Accelerates amide coupling by 30%.

Spectroscopic Characterization

Key Spectral Data

| Compound Stage | IR (cm⁻¹) | ¹H NMR (δ, ppm) | Reference |

|---|---|---|---|

| Thiazole Intermediate | 1690 (C=O), 1658 (C=N) | 3.67 (s, OCH₃), 2.41 (s, CH₃) | |

| Final Product | 1685 (C=O amide) | 7.21–6.85 (aromatic H), 3.89 (OCH₃) |

Challenges and Mitigation Strategies

-

Regioselectivity in Thiazole Formation :

-

Fluorine Compatibility :

-

Amide Coupling Efficiency :

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions could target the carboxamide group, converting it to an amine.

Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a suitable catalyst.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or acids, while reduction could produce amines.

Scientific Research Applications

Anticancer Applications

Mechanism of Action

The compound has been investigated for its potential to inhibit various cancer cell lines. Research indicates that thiazole derivatives can modulate cellular pathways involved in cancer proliferation and survival. For example, thiazole compounds have been shown to interact with protein kinases, which play a crucial role in cancer cell signaling pathways .

Case Studies

A study demonstrated that derivatives similar to N-(3,4-dimethoxyphenyl)-2-(2-fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide exhibited significant growth inhibition against multiple cancer cell lines, including breast and lung cancers. The compound's structural modifications were found to enhance its anticancer activity through improved binding affinity to target proteins .

Antimicrobial Activity

Broad-Spectrum Efficacy

The compound has shown promising results against various bacterial strains and fungi. Its thiazole structure contributes to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes .

Research Findings

In vitro studies have reported that thiazole derivatives demonstrate significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures were evaluated for their efficacy against Staphylococcus aureus and Escherichia coli, showing notable inhibition zones in agar diffusion assays .

Structure-Activity Relationship (SAR)

Importance of Substituents

The presence of specific functional groups in the molecular structure significantly influences the biological activity of thiazole derivatives. The methoxy and fluoro substituents on the phenyl rings are critical for enhancing the lipophilicity and bioavailability of the compound, thereby improving its therapeutic efficacy .

Quantitative Structure–Activity Relationship (QSAR)

Recent studies have employed QSAR models to predict the biological activity of thiazole derivatives based on their chemical structure. These models help in understanding how changes in molecular composition affect anticancer and antimicrobial activities, guiding future drug design efforts .

Future Perspectives

Potential Developments

Given the promising biological activities exhibited by this compound, further research is warranted to explore its potential as a lead candidate in drug development. Investigations into its pharmacokinetics and toxicity profiles will be essential for advancing it through preclinical and clinical trials.

Collaboration Opportunities

Collaborative efforts between chemists and biologists can enhance the understanding of this compound's mechanisms of action and facilitate the discovery of new derivatives with improved efficacy against resistant strains of pathogens and cancer cells.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(2-fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Similarities and Differences

Substituent Analysis

Key Observations :

- The target compound uniquely combines 3,4-dimethoxy and 2-fluoro-6-methoxy groups, balancing electron-donating and withdrawing effects.

- Analogues with nitrothiophene (e.g., Compounds 11, 13) prioritize strong electron-withdrawing groups, which may enhance antibacterial activity but reduce solubility .

Electronic and Steric Effects

- The 3,4-dimethoxyphenyl group in the target compound increases steric bulk and hydrophilicity compared to mono-fluorinated or trifluoromethyl analogues .

Physicochemical Properties

Biological Activity

N-(3,4-dimethoxyphenyl)-2-(2-fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of thiazole derivatives known for various pharmacological properties, including anticancer and neuroprotective effects. This article reviews the biological activity of this compound, supported by data tables and research findings.

The compound's molecular formula is with a molecular weight of approximately 373.43 g/mol. Its structure features two methoxy groups, which are critical for enhancing biological activity through increased lipophilicity and interaction with biological targets.

Thiazole derivatives often act by modulating various biochemical pathways. The specific mechanism of action for this compound includes:

- Inhibition of Enzymes : The compound may inhibit certain enzymes involved in cancer cell proliferation.

- Modulation of Receptors : It has been suggested that thiazole derivatives can act as allosteric modulators of neurotransmitter receptors, such as AMPA receptors, impacting neurochemical signaling pathways .

Anticancer Activity

Several studies have reported the anticancer potential of thiazole derivatives. For instance:

- Cell Viability Assays : Research has shown that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. In one study, a related thiazole compound demonstrated an IC50 value (the concentration required to inhibit cell growth by 50%) of 49.85 μM against A549 lung cancer cells .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Thiazole Derivative | A549 (Lung Cancer) | 49.85 |

| Thiazole Derivative | HeLa (Cervical Cancer) | 32.10 |

| Thiazole Derivative | MCF-7 (Breast Cancer) | 45.00 |

Neuroprotective Effects

Thiazole derivatives have also shown promise in neuroprotection:

- GluA2 AMPA Receptor Modulation : Some studies indicate that these compounds can serve as negative allosteric modulators of GluA2 AMPA receptors, potentially providing therapeutic benefits in conditions like Alzheimer's disease .

Case Studies

- Study on Antitumor Activity : A recent investigation into the effects of thiazole derivatives on tumor growth revealed that compounds with similar structural features to this compound significantly reduced tumor size in xenograft models .

- Neuroprotection in Animal Models : In animal studies, administration of thiazole derivatives resulted in decreased markers of neuroinflammation and improved cognitive function in models of neurodegeneration .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing N-(3,4-dimethoxyphenyl)-2-(2-fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide, and how can reaction conditions be optimized?

- Methodology :

- Start with condensation of 3,4-dimethoxyaniline and 2-fluoro-6-methoxybenzoic acid derivatives to form intermediate carboxamide precursors.

- Use cyclization reactions with thiazole-forming agents (e.g., Lawesson’s reagent or Hüenig’s base) under controlled temperatures (70–90°C) to assemble the thiazole core .

- Optimize yield by adjusting solvent polarity (e.g., DMF or THF) and catalyst loading (e.g., 10 mol% DMAP). Monitor reaction progress via TLC or HPLC .

Q. Which analytical techniques are critical for characterizing the compound’s purity and structural integrity?

- Methodology :

- Purity : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm.

- Structural Confirmation :

- NMR : Compare ¹H/¹³C NMR shifts with similar thiazole-carboxamides (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~453.14 g/mol).

- Crystallography : X-ray diffraction for unambiguous stereochemical assignment if crystalline forms are obtainable .

Q. How can researchers address low aqueous solubility in biological assays?

- Methodology :

- Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .

- Synthesize prodrugs (e.g., ester derivatives) with improved lipophilicity for in vivo studies. Monitor stability under physiological pH using UV-Vis spectroscopy .

Q. What in vitro screening approaches are suitable for initial pharmacological profiling?

- Methodology :

- Enzyme Inhibition : Screen against kinase or protease targets using fluorescence-based assays (e.g., ATPase activity with malachite green detection).

- Antimicrobial Activity : Follow CLSI guidelines for MIC determination in bacterial/fungal models .

- Cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations via nonlinear regression .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts or MS fragments) be resolved during structural confirmation?

- Methodology :

- Perform 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly for aromatic protons near electron-withdrawing groups (e.g., fluorine) .

- Compare experimental IR carbonyl stretches (~1680 cm⁻¹ for carboxamide) with computational predictions (DFT/B3LYP/6-31G*) .

- Validate via independent synthesis of positional isomers (e.g., varying methoxy or fluoro substituents) .

Q. What strategies optimize substituent modifications to enhance pharmacokinetic properties (e.g., bioavailability, metabolic stability)?

- Methodology :

- SAR Studies : Systematically replace methoxy groups with bioisosteres (e.g., ethoxy, halogen) and evaluate logP (octanol/water partitioning) and metabolic half-life in liver microsomes .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with CYP450 enzymes and modify substituents to reduce metabolic degradation .

Q. How should stability studies under physiological conditions be designed to assess degradation pathways?

- Methodology :

- Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C. Analyze degradation products via LC-MS/MS at 0, 6, 12, and 24-hour intervals .

- Identify hydrolytic cleavage sites (e.g., carboxamide or thiazole ring) using isotopic labeling ([¹⁸O]-H₂O) .

Q. What approaches are effective for target identification and mechanism-of-action studies?

- Methodology :

- Affinity Proteomics : Use photoaffinity labeling with a biotin-tagged analog and streptavidin pull-downs to isolate target proteins .

- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis or oxidative stress) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.